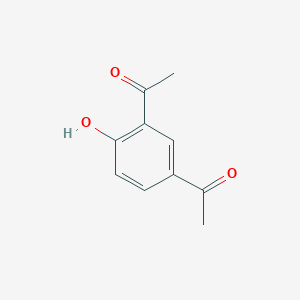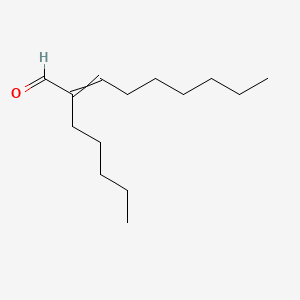
1-Adamantyl imidothiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantyl imidothiocarbamate is a chemical compound characterized by the presence of an adamantane moiety attached to an imidothiocarbamate group. Adamantane, a highly symmetrical polycyclic cage molecule, is known for its unique structural properties and stability. The imidothiocarbamate group introduces additional functional versatility, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-adamantyl imidothiocarbamate typically involves the reaction of 1-adamantylamine with carbon disulfide and an appropriate amine to form the imidothiocarbamate structure. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Adamantyl imidothiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the imidothiocarbamate group to corresponding amines or thiols.
Substitution: The adamantyl group can undergo substitution reactions, where functional groups are introduced at specific positions on the adamantane cage.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or organometallic reagents are often employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various functionalized adamantane derivatives.
Scientific Research Applications
1-Adamantyl imidothiocarbamate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-adamantyl imidothiocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The imidothiocarbamate group can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Adamantylamine: Known for its antiviral and antiparkinsonian activities.
1-Adamantylthiourea: Shares structural similarities but differs in its sulfur-containing functional group.
1-Adamantylcarbamate: Another related compound with potential therapeutic applications.
Uniqueness: 1-Adamantyl imidothiocarbamate stands out due to its combined structural features of adamantane and imidothiocarbamate, offering a unique combination of stability, lipophilicity, and functional versatility. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
30771-94-9 |
|---|---|
Molecular Formula |
C11H19BrN2S |
Molecular Weight |
291.25 g/mol |
IUPAC Name |
1-adamantyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C11H18N2S.BrH/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H3,12,13);1H |
InChI Key |
TYAADRAYNQALIL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)SC(=N)N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SC(=N)N.Br |
Key on ui other cas no. |
30771-94-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-chlorophenyl)methoxy]urea](/img/structure/B3050985.png)




![2,3-Dihydrospiro[indene-1,4'-oxazolidine]-2',5'-dione](/img/structure/B3050990.png)







